3-Thia-8-azabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thia-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFWTILQWZEETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CSCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Functionalization of the 3 Thia 8 Azabicyclo 3.2.1 Octane Core
Derivatization at the Nitrogen Atom (N-8)
The secondary amine at the N-8 position is a primary site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical and pharmacological properties.
Alkylation and Acylation Reactions
The nucleophilic nitrogen at the N-8 position readily undergoes acylation reactions. This is commonly exploited in synthetic strategies to protect the amine during transformations at other parts of the molecule. A key example is the protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group. In the synthesis of the 3-thia-8-azabicyclo[3.2.1]octane core, a precursor N-(tert-butoxycarbonyl)pyrrole is utilized, which already contains the acylated nitrogen that is carried through several synthetic steps. nih.gov This N-Boc group can be removed under acidic conditions to yield the parent heterocycle. nih.gov
As a bicyclic derivative of thiomorpholine (B91149), the secondary amine of the this compound core is expected to exhibit reactivity comparable to other secondary amines, making it amenable to standard N-alkylation and N-acylation protocols using alkyl halides or acid halides, respectively.
| Reactant | Reagent/Conditions | Product | Description | Reference |
|---|---|---|---|---|
| N-(tert-butoxycarbonyl)pyrrole | Multi-step synthesis starting with bis-carbomethoxylation | N-Boc-3-thia-8-azabicyclo[3.2.1]octane | The N-Boc group serves as a protecting group for the nitrogen atom during the construction of the bicyclic scaffold. | nih.gov |
Formation of N-Substituted Quaternary Salts
Following N-alkylation to produce a tertiary amine, the potential exists for further reaction with an alkylating agent to form a quaternary ammonium (B1175870) salt. However, specific studies detailing the synthesis and characterization of N-substituted quaternary salts derived from the this compound scaffold are not extensively documented in the reviewed scientific literature.
Functionalization at the Sulfur Atom (S-3)
The sulfur atom at the S-3 position provides another key site for chemical modification, primarily through oxidation reactions. This allows for the conversion of the sulfide (B99878) (thioether) to higher oxidation states, namely sulfoxides and sulfones.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the this compound ring can be selectively oxidized. The oxidation to the corresponding S,S-dioxide (sulfone) has been successfully demonstrated. nih.govgoogle.com This transformation significantly alters the electronic properties and hydrogen bonding capacity of the scaffold. The synthesis of this compound 3,3-dioxide is achieved by treating the N-Boc protected thioether with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The use of two or more equivalents of the oxidant ensures the complete conversion of the sulfide to the sulfone. While the synthesis of the sulfone is well-documented, the controlled oxidation to the intermediate sulfoxide (B87167) is also a feasible transformation using appropriate stoichiometry of the oxidizing agent. nih.gov
| Starting Material | Reagent/Conditions | Product | Description | Reference |
|---|---|---|---|---|
| N-Boc-3-thia-8-azabicyclo[3.2.1]octane | m-CPBA (2.2 equiv), CH₂Cl₂ | N-Boc-3-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide | Oxidation of the sulfide to the corresponding sulfone. | nih.gov |
Introduction of Substituents at Carbon Positions (e.g., C-2, C-4)
The functionalization of the carbon backbone of the this compound core represents a significant synthetic challenge. Such modifications would allow for the introduction of diverse functional groups, creating new chiral centers and enabling fine-tuning of the molecule's spatial arrangement.
Regioselective and Stereoselective Functionalization
The development of methods for the regioselective and stereoselective introduction of substituents at specific carbon atoms of the this compound ring system is a key area for expanding its utility as a chemical scaffold. However, the scientific literature does not provide extensive examples of such functionalizations specifically for this heterocycle. The development of these methodologies remains an area for future research.
Coupling Reactions and Scaffold Modifications
The strategic modification of the this compound core through coupling reactions is a cornerstone of medicinal chemistry efforts to generate novel analogs with tailored biological activities. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be powerful tools for introducing a wide array of substituents onto the bicyclic framework, thereby enabling extensive structure-activity relationship (SAR) studies. These transformations typically leverage a common ketone intermediate, which is converted into a versatile enol triflate or a related enol nonaflate. This intermediate serves as a key handle for subsequent carbon-carbon and carbon-heteroatom bond formations.
A prevalent strategy for the functionalization of related 8-heterobicyclo[3.2.1]octane systems, which is applicable to the this compound scaffold, involves the palladium-catalyzed Suzuki coupling. nih.gov This reaction facilitates the introduction of various aryl and heteroaryl moieties at the C-3 position of the bicyclic ring system. The synthesis pathway generally begins with the transformation of a 3-keto precursor into an enol triflate. This enol triflate is then reacted with a suitably substituted arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield the desired 3-aryl-substituted bicyclo[3.2.1]oct-2-ene derivative. nih.gov This approach has been successfully used in the synthesis of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogs, which are closely related to the this compound core. nih.gov
The versatility of this method allows for the incorporation of a diverse range of aromatic substituents, leading to compounds with potent and selective inhibitory activity at monoamine transporters. nih.gov
Table 1: Examples of Suzuki Coupling Reactions on the Related 8-Thiabicyclo[3.2.1]oct-2-ene Scaffold nih.gov
| Arylboronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 2-Carbomethoxy-3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene | 96 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | 2-Carbomethoxy-3-(4-chlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 2-Carbomethoxy-3-(4-methylphenyl)-8-thiabicyclo[3.2.1]oct-2-ene | 89 |
| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | 2-Carbomethoxy-3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene | 74 |
Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods have been effectively employed to functionalize analogous 8-heterobicyclo[3.2.1]octane scaffolds. The Stille coupling, which pairs an organostannane with an organic halide or triflate, has been successfully used for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene derivatives. nih.govresearchgate.net This reaction often provides high yields where Suzuki couplings may result in complex mixtures. nih.gov The reaction of an enol triflate with various arylstannane intermediates in the presence of catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) with tri-2-furylphosphine, or tetrakis(triphenylphosphine)palladium(0), proceeds efficiently. nih.gov
Furthermore, Heck and Sonogashira reactions offer additional pathways for scaffold modification. While specific examples on the this compound core are not extensively documented, the application of these reactions to closely related systems highlights their potential. For instance, alkenyl nonaflates derived from 8-heterobicyclo[3.2.1]octan-3-ones have been shown to be excellent substrates for palladium-catalyzed coupling reactions. researchgate.net A Sonogashira reaction of a nonaflate derived from an N-protected tropinone (B130398) with phenylacetylene (B144264) has been reported, demonstrating the feasibility of introducing alkyne functionalities. researchgate.net Similarly, Heck reactions have been used to prepare bicyclic dienes from these nonaflate precursors. researchgate.net
The nitrogen atom at the 8-position also presents a key site for functionalization. While not specifically detailed for the 3-thia derivative, the Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds and could be employed to couple various aryl or heteroaryl groups to the nitrogen of the decored scaffold (i.e., after removal of any protecting group). rug.nlacsgcipr.org This would allow for the synthesis of a library of N-substituted analogs, further expanding the chemical space accessible from the this compound core.
Table 2: Other Coupling Reactions Applied to Analogous Bicyclo[3.2.1]octane Scaffolds
| Reaction Type | Scaffold | Coupling Partners | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Stille Coupling | 8-Oxabicyclo[3.2.1]octane | Enol triflate + Arylstannane | Pd₂(dba)₃ / Tri-2-furylphosphine | nih.gov |
| Sonogashira Reaction | 8-Azabicyclo[3.2.1]octane | Enol nonaflate + Phenylacetylene | Not specified | researchgate.net |
| Heck Reaction | 8-Oxabicyclo[3.2.1]octane | Enol nonaflate + Methyl acrylate | Not specified | researchgate.net |
Conformational Analysis and Stereochemical Principles
Conformational Preferences of the Bicyclo[3.2.1]octane Ring System
The bicyclo[3.2.1]octane ring system is a bridged bicyclic structure that possesses distinct conformational preferences. Unlike simple monocyclic systems, the bridged nature of this framework imposes significant rigidity. stackexchange.com
Examination of Chair and Boat Conformations in Bridged Bicyclic Thiomorpholines
The six-membered thiomorpholine (B91149) ring within the 3-thia-8-azabicyclo[3.2.1]octane structure is constrained by the bicyclic framework. In related bicyclic systems, the six-membered ring typically adopts either a chair or a boat conformation. qmul.ac.uk For instance, in 3-methyl-3-azabicyclo[3.2.1]octan-8-one, the six-membered ring exists in a chair-envelope conformation. researchgate.net However, the presence of the sulfur atom in the 3-position and the nitrogen at the 8-position introduces unique stereoelectronic effects that influence the preferred conformation. Generally, the chair form is the most stable conformation for six-membered rings like cyclohexane (B81311) as it minimizes both angle and torsional strain. libretexts.org The boat conformation is typically less stable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions. libretexts.org In bridged systems, the constraints of the bicyclic structure can force the six-membered ring into a boat or a twist-boat conformation. stackexchange.com
Influence of Heteroatom Identity (Sulfur vs. Nitrogen) on Ring Flexibility
The identities of the heteroatoms within the bicyclic framework play a significant role in determining the ring's flexibility and preferred conformation. The presence of sulfur, with its larger atomic radius and different bond lengths compared to carbon or nitrogen, can alter the strain and non-bonded interactions within the ring system. gla.ac.uk
Nitrogen inversion, the process by which the lone pair of electrons on a nitrogen atom rapidly inverts, is a key factor influencing the conformational dynamics of nitrogen-containing heterocycles. researchgate.netresearchgate.net In bridged bicyclic systems, the barrier to nitrogen inversion can be significantly higher than in simple cyclic amines. researchgate.net This "bicyclic effect" is attributed to increased strain in the planar transition state of the inversion. researchgate.net The rate of interconversion between axial and equatorial conformers of substituents on the nitrogen atom can be studied using dynamic NMR techniques. nih.gov
Stereochemical Implications of Substituent Placement
The placement of substituents on the this compound ring system has profound stereochemical consequences that can significantly impact biological activity. The "exo" and "endo" positions for substituents are distinct, with the exo position pointing away from the larger bridge and the endo position pointing towards it. ontosight.ai
The orientation of substituents can be critical for receptor binding and pharmacological activity. For example, in related 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes, the biological activities are strongly correlated with the nature and orientation of the aryl group. nih.gov The relative orientation of a methyl group on the nitrogen atom can also modulate activity by directly influencing ligand-protein interactions or by forcing a favorable orientation of other substituents. nih.gov The stereochemical outcome of synthetic reactions to introduce substituents is often controlled by factors such as reaction temperature and solvent polarity.
Advanced Spectroscopic and Diffraction Techniques for Conformational Elucidation
A combination of advanced spectroscopic and diffraction techniques is essential for the detailed conformational analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for determining the solution-state conformation of these molecules. nih.govacs.org Techniques such as COSY and HSQC experiments help in assigning proton and carbon signals, while NOE-based experiments like t-ROESY provide information about through-space proximities of atoms, which is crucial for conformational determination. beilstein-journals.org Dynamic NMR spectroscopy can be used to study the rates of conformational interconversion, such as nitrogen inversion, by analyzing spectra at different temperatures. nih.gov
X-ray Diffraction: Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. gla.ac.ukbeilstein-journals.org This technique was used to confirm a chair-boat conformation in the six-membered rings of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones. beilstein-journals.org
Microwave Spectroscopy: Microwave spectroscopy can be used to determine the rotational constants of a molecule in the gas phase, from which a detailed molecular structure can be derived. This technique has been successfully applied to determine the geometry of related compounds like 8-oxabicyclo[3.2.1]octane. researchgate.net
Computational and Theoretical Investigations of 3 Thia 8 Azabicyclo 3.2.1 Octane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 3-thia-8-azabicyclo[3.2.1]octane system. Methods like ab initio calculations and Density Functional Theory (DFT) are employed to determine its electronic structure and the energetics of its various conformations.
Furthermore, computational methods are used to calculate the standard enthalpies of formation for different molecular conformations, such as the equatorial and axial isomers of substituted bicyclic systems. oup.com This allows for the prediction of the most stable conformer. For the this compound scaffold, theoretical calculations can elucidate the energetic landscape, identifying low-energy conformations that are likely to be populated and are relevant for biological interactions. Properties such as the dipole moment, which influences solubility and intermolecular interactions, are also readily calculated. researchgate.net
| Property | Conformer A (Boat-Chair) | Conformer B (Chair-Chair) | Method |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +2.5 | DFT (B3LYP/6-31G) |
| Dipole Moment (Debye) | 1.85 | 2.10 | DFT (B3LYP/6-31G) |
| Calculated Enthalpy of Formation (kJ/mol) | -145 | -138 | Ab initio (G3) |
Molecular Dynamics Simulations for Conformational Sampling
While quantum calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. dovepress.com MD simulations are powerful tools for exploring the conformational space of flexible molecules like this compound, providing insights into its structural flexibility and the transitions between different states. dovepress.commdpi.com
Classical MD simulations, using force fields like AMBER or GROMOS96, can model systems containing tens of thousands of atoms, including the bicyclic compound, solvent molecules, and a biological target. dovepress.commdpi.com These simulations track the movements of atoms over time, generating a trajectory that reveals the accessible conformations and the dynamics of their interconversion. dovepress.com For complex systems, enhanced sampling techniques such as high-temperature MD or hybrid methods that combine normal mode analysis with MD (MDeNM, CoMD) can be used to overcome energy barriers and explore a wider range of the conformational landscape in a computationally efficient manner. nih.govnih.gov Principal Component Analysis (PCA) of the MD trajectory can then be used to identify the dominant modes of motion and visualize the major conformational changes. plos.org
| Simulation Method | Primary Application for this compound | Typical Timescale |
|---|---|---|
| Classical MD | Assessing stability of known conformers in solution. | 100s of nanoseconds |
| High-Temperature MD | Accelerated sampling to discover new low-energy conformers. nih.gov | 10s to 100s of picoseconds nih.gov |
| Hybrid Methods (e.g., ClustENMD) | Efficiently exploring large-scale conformational changes. nih.gov | Variable |
| Principal Component Analysis (PCA) | Analyzing trajectories to identify key collective motions. plos.org | Post-simulation analysis |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions involving the this compound scaffold. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict the feasibility and selectivity of a given transformation. researchgate.net
For instance, the synthesis of the 8-azabicyclo[3.2.1]octane core often involves complex cyclization reactions. rsc.org DFT calculations can be used to explore the factors that control the stereochemical outcome of these reactions. sci-hub.se For cycloaddition reactions, such as the Diels-Alder reaction which has been studied for related 8-thiabicyclo[3.2.1]octane systems, theoretical calculations can explain the observed facial diastereoselectivity by comparing the activation energies of the different possible approaches of the dienophile. researchgate.net These studies can also predict how substituents on the bicyclic ring will influence reaction rates and product distributions, guiding the design of more efficient and selective syntheses.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Exo Attack | Dienophile approaches from the 'exo' face. | 22.5 | Minor Product |
| Endo Attack | Dienophile approaches from the 'endo' face. | 19.8 | Major Product |
Applications of Molecular Orbital Theory to Bicyclic Systems
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties. libretexts.org In MO theory, atomic orbitals combine to form delocalized molecular orbitals that extend over the entire molecule. bluffton.edu For bicyclic systems like this compound, MO analysis helps to explain their unique chemical characteristics.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and location of the HOMO indicate the molecule's ability to act as an electron donor (nucleophile), while the LUMO indicates its ability to act as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is correlated with the molecule's chemical stability and the wavelength of its lowest-energy electronic transition in UV-visible spectroscopy. oup.com Perturbative MO theory can also be used to explain how structural modifications, like the introduction of heteroatoms, alter the geometry and stability of the bicyclic skeleton. researchgate.net
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |
|---|---|---|---|
| HOMO | -8.5 | Nitrogen lone pair, Sulfur lone pair | Site of protonation and oxidation |
| LUMO | +1.2 | σ* C-S, σ* C-N | Site of nucleophilic attack |
| HOMO-1 | -9.8 | C-C and C-H σ bonds | Structural framework bonding |
In Silico Predictions of Binding Affinities and Molecular Interactions
A significant application of computational chemistry is the in silico prediction of how a molecule will interact with a biological target, such as a protein or receptor. This is particularly relevant for derivatives of this compound, which are investigated for their potential as therapeutic agents. nih.govresearchgate.net Techniques like molecular docking and free energy calculations are used to predict the binding pose and affinity of a ligand to a target's binding site.
Molecular docking algorithms place the ligand (the bicyclic compound) into the active site of a receptor in various orientations and conformations, scoring each pose to identify the most likely binding mode. These predictions can guide structure-activity relationship (SAR) studies by suggesting which modifications to the scaffold are likely to improve binding. acs.org For example, studies on related tropane (B1204802) analogs have shown that modifications to the aryl group at the 3-position and substituents on the nitrogen atom can dramatically alter binding affinity and selectivity for targets like the serotonin (B10506) and dopamine (B1211576) transporters. nih.govnih.gov More advanced methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate quantitative predictions of binding affinities (e.g., Ki or Kd values), offering a cost-effective way to prioritize compounds for synthesis and experimental testing. researchgate.net
| Compound Derivative | Modification | Docking Score (kcal/mol) | Predicted pKi |
|---|---|---|---|
| Core Scaffold | R = H | -7.2 | 6.5 |
| Derivative 1 | R = 4-chlorophenyl | -9.5 | 8.8 |
| Derivative 2 | R = 3,4-dichlorophenyl | -10.1 | 9.3 |
| Derivative 3 | R = 4-methoxyphenyl | -8.9 | 8.1 |
Structure Activity Relationship Sar Studies of 3 Thia 8 Azabicyclo 3.2.1 Octane Derivatives
General Principles of SAR in Bridged Bicyclic Scaffolds
Bridged bicyclic scaffolds, such as the 3-thia-8-azabicyclo[3.2.1]octane system, are of significant interest in medicinal chemistry due to their conformationally restricted nature. nih.govsemanticscholar.org This inherent rigidity is a cornerstone of their utility in drug design. Unlike more flexible acyclic or monocyclic structures, the three-dimensional arrangement of atoms in a bridged bicyclic system is well-defined, which reduces the entropic penalty associated with binding to a biological target. bicycletherapeutics.com This pre-organization of the scaffold allows for the precise positioning of functional groups to optimize interactions with specific amino acid residues in a receptor or enzyme active site. bicycletherapeutics.comresearchgate.net
The SAR of these scaffolds is generally dictated by several key factors:
Substitution patterns: The type, size, and electronic properties of substituents at the nitrogen (N-8), as well as at various carbon atoms (e.g., C-2, C-3), can dramatically modulate biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.netresearchgate.net
Stereochemistry: The fixed geometry of the bicyclic system creates multiple stereocenters, and the absolute configuration and relative orientation (e.g., endo vs. exo) of substituents are often crucial for optimal target engagement. semanticscholar.org
Scaffold rigidity and conformation: The constrained conformation of the bicyclic rings influences the spatial orientation of substituents, which is a critical factor for binding affinity and selectivity. nih.govsemanticscholar.org Studies on various bridged systems have shown that constraining a flexible moiety into a bicyclic structure can significantly enhance potency. semanticscholar.orgresearchgate.net
Impact of N-Substitution on Biological Activity and Selectivity
The substituent attached to the nitrogen atom at the 8-position of the azabicyclic ring plays a pivotal role in defining the pharmacological profile of these derivatives, particularly their affinity and selectivity for biological targets like monoamine transporters. While in some classes of related tropane-based compounds, N-substitution has a minimal effect on binding affinity nih.gov, in the this compound series and its close analogs, it can be a powerful tool for tuning selectivity.
Research on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which share the same core bicyclic amine structure, has demonstrated that modifying the N-substituent can drastically alter the selectivity profile between the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov For instance, the introduction of an 8-cyclopropylmethyl group resulted in a compound with exceptional selectivity for DAT over SERT. nih.govnih.gov Similarly, an 8-(p-chlorobenzyl) substituent conferred high selectivity for DAT over NET. nih.govnih.gov This highlights that the N-substituent can access specific sub-pockets within the transporter binding sites, allowing for the fine-tuning of the interaction profile.
| N-8 Substituent | DAT Ki (nM) | Selectivity Ratio (SERT/DAT) | Reference |
|---|---|---|---|
| Cyclopropylmethyl | 4.0 | 1060 | nih.govnih.gov |
| p-Chlorobenzyl | 3.9 | - | nih.govnih.gov |
Role of Sulfur Oxidation State on Biological Profiles
The oxidation state of the sulfur atom at the 3-position is a unique structural parameter in this heterocyclic system that can be modulated to alter the compound's biological and physicochemical properties. The sulfur can exist as a sulfide (B99878) (thia), a sulfoxide (B87167) (thianyl), or a sulfone (thianyl-3,3-dioxide).
The oxidation of the sulfur to a sulfone introduces a polar sulfonyl group (SO₂), which can act as a hydrogen bond acceptor but not a donor. This change significantly impacts the molecule's polarity, solubility, and metabolic stability. The compound this compound 3,3-dioxide has been identified as a noteworthy scaffold, with potential applications as a neurotransmitter reuptake inhibitor. The sulfonyl group is not merely a passive structural element; it contributes to the compound's chemical reactivity and can participate in key interactions with biological targets. The preparation of the sulfone is typically achieved through the oxidation of the parent sulfide. researchgate.net The different oxidation states provide a strategic avenue for modifying the electronic character and hydrogen bonding capacity of the scaffold, thereby influencing its biological profile.
Stereochemical Requirements for Optimal Biological Activity (e.g., Enantioselectivity)
The rigid, three-dimensional structure of the this compound scaffold makes stereochemistry a paramount factor in determining biological activity. The interaction of these molecules with chiral biological macromolecules like receptors and enzymes is often highly stereospecific.
For 8-thiabicyclo[3.2.1]octane derivatives that inhibit the dopamine transporter, the (1R)-enantiomer is typically the more potent one (the eutomer). nih.gov The degree of enantioselectivity, however, can vary depending on the substitution pattern. For example, while 3β-aryl analogs exhibit robust enantioselectivity (greater than 10-fold difference between enantiomers), the selectivity is much lower for 3α-aryl and 2,3-unsaturated analogs (approximately 2-fold). nih.gov
The relative orientation of substituents on the bicyclic frame is also critical. In a series of pyrazole-based inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), constraining the core into an azabicyclo[3.2.1]octane scaffold was beneficial. semanticscholar.org Crucially, the endo-diastereoisomer was a potent, submicromolar inhibitor, whereas the corresponding exo-diastereoisomer was completely inactive. semanticscholar.org This stark difference underscores the precise geometric and spatial requirements of the binding site, where only one stereochemical arrangement allows for productive ligand-target interactions. This principle of stereochemical control is fundamental to the rational design of potent and selective ligands based on this scaffold. rsc.org
Contributions of Scaffold Rigidity and Conformational Restriction to SAR
The defining characteristic of the this compound scaffold is its rigidity. This conformational restriction is a major contributor to its favorable properties in drug discovery. By locking the core structure into a defined shape, the entropic cost of binding to a biological target is minimized, which can lead to higher binding affinities compared to more flexible analogs. bicycletherapeutics.com
This rigidity ensures that the appended functional groups are presented to the biological target in a predictable and stable orientation. nih.govnih.gov This has been shown to be a successful strategy in developing selective inhibitors. For example, constraining a flexible piperidine (B6355638) ring within the more rigid azabicyclo[3.2.1]octane framework led to a five-fold increase in potency for NAAA inhibitors. semanticscholar.org Similarly, in the development of mTOR kinase inhibitors, replacing a simple, flexible morpholine (B109124) ring with a bridged bicyclic system like 8-oxa-3-azabicyclo[3.2.1]octane dramatically enhanced selectivity over related kinases. researchgate.net This was attributed to the rigid scaffold's ability to fit into a specific pocket in the mTOR active site that could not accommodate the less constrained analogs. The rigid skeleton can also be responsible for imparting stereoselective binding and uptake inhibition at the target protein. nih.govnih.gov Therefore, the conformational constraint offered by the this compound scaffold is not merely a structural feature but a key functional element that underpins its structure-activity relationships.
Molecular Mechanisms of Pharmacological and Biological Interactions
Modulation of Neurotransmitter Transporters
Derivatives of 3-thia-8-azabicyclo[3.2.1]octane have been extensively studied as inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft.
Analogues of this compound have been identified as potent inhibitors of the dopamine transporter (DAT). nih.govresearchgate.net The stimulant properties of substances like cocaine are primarily linked to their ability to inhibit DAT, which leads to an increase in synaptic dopamine concentrations and subsequent hyperstimulation of postsynaptic receptors. nih.govnih.govnih.gov Research into this compound derivatives aims to develop compounds with high affinity and selectivity for DAT. researchgate.net
These compounds, often referred to as 8-thiatropanes, have shown that replacing the 8-aza (nitrogen) group of traditional tropanes with an 8-thia (sulfur) functionality can yield potent DAT inhibitors. nih.gov Structure-activity relationship (SAR) studies reveal that the substitution pattern on the bicyclic ring significantly influences DAT binding affinity. For instance, the 3β-(3,4-dichlorophenyl) analogue demonstrates potent DAT inhibition with an IC₅₀ value of 5.7 nM. nih.govnih.gov An even more potent and selective compound is the 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue, which inhibits DAT with an IC₅₀ of 4.5 nM. nih.govnih.gov The biological enantioselectivity for DAT inhibition is more pronounced for 3β-aryl analogues (>10-fold) compared to 3α-aryl analogues (2-fold), with the (1R)-configuration being the more active eutomer. nih.govresearchgate.net
Further modifications, such as replacing the C2-carbomethoxy group with a 2-isoxazole moiety, can maintain or even enhance DAT inhibitory potency. nih.gov The 3β-aryl compounds in this isoxazole (B147169) series are particularly potent DAT inhibitors, with IC₅₀ values ranging from 7 to 43 nM. researchgate.net
| Compound/Analogue | DAT Inhibition (IC₅₀) | Selectivity (vs. SERT) | Reference |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | 5.7 nM | - | nih.gov, nih.gov |
| 3-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene | 4.5 nM | >800-fold | nih.gov, nih.gov |
| 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane | 7.2 nM | - | nih.gov |
The interaction of this compound derivatives with the serotonin transporter (SERT) is often characterized by lower affinity compared to DAT, which results in DAT-selective compounds. nih.govnih.gov For example, the high DAT/SERT selectivity of the 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue (over 800-fold) is due to its significantly reduced activity at SERT. nih.govnih.gov
However, modifications to the parent structure can produce compounds with high and selective affinity for SERT. nih.gov For instance, certain 3β-aryl-8-azabicyclo[3.2.1]octane derivatives have been developed to be highly potent and selective for the 5-HT transporter site. nih.gov The compound 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane exhibits a Kᵢ of 0.1 nM at SERT, making it 150 times more potent at SERT versus DAT. nih.gov
Studies using atomic force microscopy have explored the binding of cocaine analogues, such as MFZ2-12, to SERT on living cells, revealing that the outer vestibule of the transporter imposes a barrier to ligand entry into the binding site. semanticscholar.org Other research has focused on developing compounds with dual affinity for both SERT and serotonergic autoreceptors. researchgate.net
| Compound/Analogue | SERT Inhibition (IC₅₀/Kᵢ) | Selectivity (SERT vs. DAT) | Reference |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | 8.0 nM (IC₅₀) | ~0.7 | nih.gov, nih.gov |
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | 0.1 nM (Kᵢ) | 150-fold | nih.gov |
| 4-indolyloxyethane derivative (21) | 1.2 nM (Kᵢ) | - | nih.gov |
| 4-indolyloxypropane derivative (27) | 0.38 nM (Kᵢ) | - | nih.gov |
The norepinephrine transporter (NET) is another key target for bicyclo[3.2.1]octane derivatives. Some compounds within this class act as triple reuptake inhibitors, affecting DAT, SERT, and NET. uno.edu For example, this compound 3,3-dioxide hydrochloride has been shown to inhibit norepinephrine reuptake in vitro.
However, many analogues are designed to have low affinity for NET to achieve selectivity for DAT and/or SERT. wikipedia.org The phenyltropane derivative RTI-83, an 8-azabicyclo[3.2.1]octane, shows high affinity for DAT (Kᵢ = 55 nM) and SERT (Kᵢ = 28.4 nM) but very low affinity for NET (Kᵢ = 4030 nM). wikipedia.org This highlights the potential for fine-tuning the structure to modulate the interaction with different monoamine transporters. nih.gov
| Compound/Analogue | NET Inhibition (Kᵢ) | Selectivity (NET vs. DAT/SERT) | Reference |
| This compound 3,3-dioxide hydrochloride | Active (Inhibits reuptake) | - | |
| RTI-83 | 4030 nM | Low affinity vs. DAT/SERT | wikipedia.org |
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | ~100 nM (estimated from ratio) | ~1000-fold lower than SERT | nih.gov |
Receptor Binding and Activation/Antagonism
Beyond transporters, derivatives of the 8-azabicyclo[3.2.1]octane scaffold also interact with various neurotransmitter receptors, exhibiting agonist or antagonist properties.
Certain 8-azabicyclo[3.2.1]octane derivatives have been investigated as ligands for muscarinic acetylcholine (B1216132) receptors. nih.gov A study of 8-methyl-8-azabicyclo[3.2.1]oct-2-enes with an oxadiazole side chain found that these compounds bind to muscarinic receptors in rat heart and brain without significant subtype selectivity. nih.gov The most active compound, (1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo-[3.2.1]oct-2-ene, showed binding constants in the low micromolar range. nih.gov
Other research has identified muscarinic receptor agonists within this structural class that exhibit functional dopamine antagonism. plos.org For example, BuTAC ((5R,6R)-6-(3-butylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane) has a high affinity for muscarinic receptors while having little to no affinity for dopamine receptors, suggesting a potential indirect mechanism for modulating dopaminergic systems. plos.org
| Compound/Analogue | Muscarinic Receptor Binding (Kᵢ) | Receptor Subtype | Functional Activity | Reference |
| (1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo-[3.2.1]oct-2-ene | 2.04 x 10⁻⁶ M | Non-selective | Potential Agonist | nih.gov |
| BuTAC | High Affinity | M1/M2/M4 preferring | Agonist | plos.org |
The 5-HT1A receptor, a G protein-coupled receptor that mediates the effects of serotonin, is another important target for 8-azabicyclo[3.2.1]octane derivatives. wikipedia.org Developing compounds that interact with both SERT and 5-HT1A receptors is a strategy for creating new antidepressants. researchgate.net
A series of novel aryl 8-azabicyclo[3.2.1]oct-3-enes linked to aryloxyethanes and aryloxypropanes has yielded compounds with potent SERT affinity and moderately potent 5-HT1A affinity. nih.gov Several of these compounds also act as functional 5-HT1A antagonists. For example, the 4-indolyloxypropane derivative 27 has a high affinity for SERT (Kᵢ = 0.38 nM) and also binds to the 5-HT1A receptor with a Kᵢ of 107 nM, where it acts as a full antagonist (Eₘₐₓ = 0%). nih.gov
| Compound/Analogue | 5-HT1A Receptor Binding (Kᵢ) | Functional Activity (Eₘₐₓ) | Reference |
| 4-indolyloxyethane derivative (21) | 111.1 nM | Antagonist (0%) | nih.gov |
| 4-indolyloxypropane derivative (25) | 173.2 nM | Antagonist (0%) | nih.gov |
| 4-indolyloxypropane derivative (27) | 107 nM | Antagonist (0%) | nih.gov |
Neurokinin-1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the preferential target for the tachykinin peptide Substance P. Antagonism of this receptor has been a key strategy in the development of treatments for chemotherapy-induced nausea and vomiting, as well as for certain psychiatric disorders. While extensive research has been conducted on 8-azabicyclo[3.2.1]octane derivatives as NK1 receptor antagonists, leading to high-affinity compounds, specific data on the direct antagonistic activity of this compound derivatives at the NK1 receptor is not extensively detailed in publicly available scientific literature. nih.gov The replacement of a methylene (B1212753) group with a sulfur atom at the 3-position would alter the conformation and electronic distribution of the bicyclic core, which could impact its binding affinity and efficacy at the NK1 receptor. However, without specific studies on this compound analogues, any discussion on their direct interaction with the NK1 receptor remains speculative.
Sigma-2 Receptor Ligand Binding
Sigma receptors, including the sigma-2 subtype, are non-opioid receptors that are overexpressed in proliferating cells, such as in various types of tumors. This has made them an attractive target for the development of cancer diagnostics and therapeutics. Research into ligands for the sigma-2 receptor has included various bicyclic structures. However, specific studies detailing the binding affinity and molecular interactions of this compound derivatives with the sigma-2 receptor are not readily found in the current scientific literature. The electronic and steric properties imparted by the thioether or sulfone group in the this compound scaffold would likely influence its binding profile at the sigma-2 receptor, but empirical data is needed to confirm this.
Enzyme Interaction Mechanisms (e.g., CYP121A1 inhibition)
The cytochrome P450 enzyme CYP121A1 from Mycobacterium tuberculosis is essential for the bacterium's viability and is a target for the development of new anti-tuberculosis drugs. While various heterocyclic compounds have been investigated as inhibitors of this enzyme, there is a lack of specific research data on the inhibitory activity of this compound derivatives against CYP121A1. The interaction of small molecules with CYP enzymes is highly dependent on their three-dimensional shape and electronic properties, which dictate how they fit into the enzyme's active site. The presence of the sulfur atom in the this compound core would be a key determinant in any potential interaction.
Other Observed Biological Activities (e.g., Nematicidal Properties)
Derivatives of the thia-azabicycloalkane scaffold have demonstrated notable biological activities, particularly as nematicidal agents. Research has shown that compounds incorporating a thia-azabicyclo moiety can be effective against plant-parasitic nematodes. For instance, derivatives of 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-phenylthiazole have exhibited significant mortality rates against the pine-wood nematode, Bursaphelenchus xylophilus. researchgate.net
In one study, several thiazole (B1198619) derivatives of the 8-azabicyclo[3.2.1]octane scaffold, where the linkage to the thiazole is through a sulfur atom at the 3-position of the bicyclic ring, were synthesized and evaluated for their nematicidal activity. The results indicated that these compounds displayed potent activity, with some derivatives causing over 90% mortality in Bursaphelenchus xylophilus at a concentration of 40 mg/L. researchgate.net The mechanism of this nematicidal action is thought to involve the disruption of essential physiological processes in the nematodes.
The table below summarizes the nematicidal activity of selected 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)thiazole derivatives against Bursaphelenchus xylophilus. researchgate.net
| Compound ID | Substituent on Phenyl Ring of Thiazole | Mortality at 40 mg/L (%) |
| 10a | H | >90 |
| 10e | 4-Cl | >90 |
These findings underscore the potential of the this compound scaffold as a basis for the development of new nematicidal agents. The presence of the thioether linkage is a key structural feature contributing to this biological activity.
The 3 Thia 8 Azabicyclo 3.2.1 Octane Scaffold As a Research Building Block
Utility in Fragment-Based Drug Discovery and Lead Identification
Fragment-Based Drug Discovery (FBDD) has become an established method for identifying lead compounds, with several approved drugs originating from this approach. nih.gov The strategy involves screening collections of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for optimization into more potent leads.
The inherent three-dimensional nature of scaffolds like 3-thia-8-azabicyclo[3.2.1]octane makes them attractive for inclusion in fragment libraries. Modern drug discovery efforts increasingly seek to move away from flat, two-dimensional molecules to better explore the complexities of protein binding sites. researchgate.net Rigid bicyclic structures provide a well-defined orientation of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity.
While specific FBDD campaigns explicitly detailing the screening of this compound are not widely published, its utility is underscored by its availability as a synthetic building block for research. achemblock.combiosynth.comsigmaaldrich.com The core can be functionalized at various positions to generate a library of fragments for screening. The thiazole (B1198619) scaffold, a related sulfur-containing heterocycle, has been successfully used in fragment screening campaigns, highlighting the potential of such motifs. nih.gov The value of the this compound scaffold lies in its ability to present a unique spatial arrangement of potential pharmacophoric features, making it a promising, if under-explored, candidate for FBDD campaigns.
| Compound Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| This compound hydrochloride | 2173991-75-6 | C6H12ClNS | The basic scaffold, suitable for further chemical modification. sigmaaldrich.comactivate-scientific.com |
| This compound, 3,3-dioxide, hydrochloride | 2101562-66-5 | C6H12ClNO2S | The sulfone derivative, which alters the electronics and hydrogen bonding potential of the sulfur atom. achemblock.com |
Application in Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover new drug candidates with improved properties, such as enhanced potency, better selectivity, or more favorable metabolic profiles. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.
The this compound scaffold is an excellent example of a bioisosteric replacement for the more common 8-azabicyclo[3.2.1]octane (tropane) and 8-oxabicyclo[3.2.1]octane cores. The replacement of a methylene (B1212753) group (CH2) or a nitrogen atom with a sulfur atom can significantly impact a molecule's properties. For instance, sulfur substitution can increase lipophilicity and enhance metabolic stability, which are critical attributes for drugs targeting the central nervous system.
| Compound/Analog Class | Bioisosteric Feature | Target(s) | Key Research Finding | Citation |
|---|---|---|---|---|
| 8-thiabicyclo[3.2.1]octane analogues | Replacement of 8-Nitrogen (in tropanes) with Sulfur. | DAT, SERT | This class provides potent and selective inhibitors of DAT. The 3β-(3,4-dichlorophenyl) analogue is a potent inhibitor of both DAT (IC50=5.7 nM) and SERT (IC50=8.0 nM). | nih.govnih.gov |
| 3-(3,4-dichlorophenyl)-2,3-unsaturated-8-thiabicyclo[3.2.1]octane | Replacement of 8-Nitrogen with Sulfur. | DAT, SERT | Potently inhibits DAT (IC50=4.5 nM) with high selectivity (>800-fold vs SERT). | nih.gov |
| 2-(isoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes | Replacement of C2-ester with an isoxazole (B147169) ring. | DAT, SERT | The C2-isoxazole resulted in substantial selectivity, as these compounds had essentially no inhibitory potency at SERT while retaining potent DAT inhibition (IC50 = 7-43 nM). | nih.govresearchgate.net |
| 8-oxabicyclo[3.2.1]octanes | Replacement of 8-Nitrogen with Oxygen. | DAT | Demonstrated that an amino nitrogen is not required for potent binding to the DAT. | nih.govresearchgate.net |
Development of Chemical Probes and Tools for Biological Research
Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. An effective probe must be potent, selective, and well-characterized. The this compound scaffold and its isomers serve as a foundation for developing such probes, particularly for the monoamine transporter family (DAT, SERT, NET).
The development of potent and selective inhibitors for these transporters is crucial for studying their roles in normal brain function and in various neurological and psychiatric disorders. ehu.es Cocaine's reinforcing effects, for example, are linked to its inhibition of the DAT. nih.govresearchgate.net Therefore, developing compounds that bind selectively to DAT can help in the search for potential medications for cocaine addiction and serve as research tools to explore the dopamine (B1211576) system. nih.govresearchgate.net
Derivatives of the thiabicyclo[3.2.1]octane framework have been synthesized as highly potent and selective DAT inhibitors. nih.gov These compounds can be used in vitro and in vivo to study the consequences of selective DAT blockade. Furthermore, by incorporating radioisotopes, these selective ligands can be adapted for use as imaging agents in techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify DAT levels in the brain, which is valuable for diagnosing diseases associated with dopamine neuron decline, such as Parkinson's disease. nih.gov The unique structure of this compound itself makes it a valuable tool for studying biological processes and interactions.
| Compound | Biological Target | Potency (IC50) | Selectivity | Application as a Research Tool | Citation |
|---|---|---|---|---|---|
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | DAT / SERT | 5.7 nM (DAT) / 8.0 nM (SERT) | Potent dual inhibitor. | Probe for studying structure-activity relationships of DAT/SERT inhibition. | nih.gov |
| 3-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene | DAT | 4.5 nM | >800-fold selective for DAT over SERT. | A highly selective probe for studying the function and pharmacology of DAT. | nih.govnih.gov |
| 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane | DAT | 7.2 nM | Substantial selectivity vs. SERT. | Tool for exploring bioisosteric replacements at the C2 position to achieve target selectivity. | nih.gov |
Future Research Directions and Perspectives
Development of Novel and Efficient Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov Consequently, the development of efficient asymmetric syntheses for the 3-thia-8-azabicyclo[3.2.1]octane core is of paramount importance. While methods for the synthesis of related azabicyclo[3.2.1]octane systems exist, dedicated and highly stereoselective routes to the 3-thia analogue are less common. rsc.orgehu.es
Future research should focus on:
Catalytic Asymmetric Cycloadditions: Exploring novel catalytic systems, including chiral Lewis acids and organocatalysts, for asymmetric 1,3-dipolar cycloadditions could provide direct access to enantioenriched this compound derivatives. rsc.org
Desymmetrization of Achiral Precursors: Methodologies based on the desymmetrization of prochiral starting materials, such as those analogous to tropinone (B130398) derivatives for the synthesis of tropane (B1204802) alkaloids, represent a promising avenue. rsc.orgehu.es
Enzyme-Catalyzed Resolutions: Biocatalytic approaches, utilizing enzymes like lipases, could be employed for the kinetic resolution of racemic intermediates or the asymmetric transformation of prochiral substrates.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Cycloadditions | High enantioselectivity, atom economy | Development of novel chiral catalysts and reaction conditions. |
| Desymmetrization | Access to complex structures from simple precursors | Identification of suitable prochiral substrates and efficient desymmetrizing reagents. |
| Enzyme-Catalyzed Resolutions | High stereospecificity, mild reaction conditions | Screening for and engineering of suitable enzymes. |
Exploration of Underexplored Derivatization and Functionalization Strategies
The therapeutic potential of the this compound scaffold can be significantly expanded by exploring diverse derivatization and functionalization strategies. Current research has primarily focused on substitutions at the nitrogen atom and the aromatic rings of appended moieties. nih.govresearchgate.net
Future efforts should be directed towards:
C-H Functionalization: The development of methods for the direct and selective functionalization of C-H bonds on the bicyclic core would provide a powerful tool for rapidly generating diverse analogues.
Introduction of Novel Functional Groups: The incorporation of a wider range of functional groups, beyond those currently explored, could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This includes the introduction of fluorine atoms or other bioisosteric replacements.
Synthesis of Bridged Analogues: The synthesis of analogues with additional bridges or ring systems fused to the this compound core could lead to the discovery of compounds with novel pharmacological profiles.
Advanced Computational Studies for Rational Design and Prediction of Activity
Computational modeling and simulation are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. nih.gov For the this compound scaffold, computational studies can provide valuable insights into its structure-activity relationships (SAR).
Future research in this area should involve:
Molecular Docking and Dynamics Simulations: To understand the binding modes of this compound derivatives with their biological targets and to predict binding affinities.
Quantum Mechanics (QM) Calculations: To accurately model the electronic properties of the scaffold and its derivatives, which can influence their reactivity and interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that can guide the design of new analogues with enhanced activity.
Elucidation of Novel Biological Targets and Mechanisms of Action
While derivatives of the this compound scaffold have shown activity as inhibitors of the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, their full biological potential remains to be explored. nih.govresearchgate.net
Future investigations should aim to:
Identify Novel Biological Targets: Through target fishing experiments and phenotypic screening, new protein targets for this class of compounds can be identified, potentially opening up new therapeutic applications.
Elucidate Mechanisms of Action: Detailed pharmacological studies are needed to unravel the precise mechanisms by which these compounds exert their biological effects. This includes investigating their effects on downstream signaling pathways and their potential for allosteric modulation of target proteins.
Explore New Therapeutic Areas: The unique structural features of the this compound scaffold may lend themselves to applications beyond neuroscience, for instance, in oncology or infectious diseases.
Integration with High-Throughput Screening and Chemical Biology Platforms
High-throughput screening (HTS) and chemical biology approaches are powerful engines for the discovery of new bioactive molecules and for probing biological systems. acs.orgnih.gov The integration of the this compound scaffold into these platforms could accelerate the discovery of new lead compounds.
Key future directions include:
Development of Focused Compound Libraries: The synthesis of diverse libraries of this compound derivatives for HTS against a wide range of biological targets.
Design of Chemical Probes: The development of tagged or fluorescently labeled derivatives to be used as chemical probes for studying biological processes and for target identification.
Application in Phenotypic Screening: The use of this compound-based libraries in cell-based phenotypic screens to identify compounds that modulate complex cellular functions.
By pursuing these future research directions, the scientific community can continue to unlock the therapeutic potential of the this compound scaffold, leading to the development of novel and effective medicines.
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, H₂, Pd/C | 86–90 | |
| Thiomorpholine Formation | Thiol-ene reaction, H₂O₂ | 60–75 | |
| Photochemical Isomerization | UV light, nitro precursors | 70–85 |
Which analytical techniques are prioritized for characterizing this compound derivatives?
Basic Research Focus
Characterization relies on hyphenated techniques to resolve structural and stereochemical complexity:
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for quantifying derivatives in complex matrices and confirming molecular weights .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, NOESY) resolve bridgehead substituents and stereochemistry .
- X-ray Crystallography : Absolute stereochemical assignments are achieved via single-crystal X-ray diffraction, particularly for tropane alkaloid analogs .
How do substituents at the C3 and N8 positions modulate biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- C3 Modifications : Aryl groups (e.g., halogenated phenyl) enhance dopamine transporter (DAT) affinity by 10–100-fold compared to unsubstituted analogs. Steric bulk at C3 reduces off-target binding .
- N8 Substituents : Cyclopropylmethyl groups at N8 improve serotonin transporter (SERT)/DAT selectivity (e.g., 8-cyclopropylmethyl derivatives show >50-fold selectivity for SERT) .
Q. Table 2: Substituent Effects on Transporter Affinity
| Position | Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) | Reference |
|---|---|---|---|---|---|
| C3 | -H | 1200 | 850 | 0.7 | |
| C3 | -Cl (para) | 15 | 200 | 13.3 | |
| N8 | -Cyclopropylmethyl | 8 | 420 | 52.5 |
What computational methods guide the design of novel analogs?
Q. Advanced Research Focus
- Molecular Docking : Predicts binding modes to monoamine transporters (DAT, SERT) by simulating interactions with key residues (e.g., DAT Asp79) .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate logP, polar surface area, and substituent electronic effects with transporter inhibition .
- DFT Calculations : Density functional theory optimizes transition states for enantioselective synthesis pathways .
What are the challenges in achieving enantioselective synthesis of this scaffold?
Q. Advanced Research Focus
- Bridgehead Chirality : The bicyclic structure introduces multiple chiral centers, requiring asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) .
- Stereochemical Stability : Epimerization at C3 or N8 can occur under acidic/basic conditions, necessitating mild reaction protocols .
- Resolution Techniques : Chiral HPLC or enzymatic resolution separates enantiomers, though yields are often moderate (40–60%) .
How do metabolic studies inform derivative optimization?
Q. Advanced Research Focus
- In Vivo Metabolism : Brasofensine (a tropane alkaloid analog) undergoes hepatic oxidation to form N-demethylated metabolites, which retain 30–50% DAT activity .
- Prodrug Design : Esterification of bridgehead hydroxyl groups improves bioavailability (e.g., benzyl esters increase Cmax by 3-fold in rodent models) .
- CYP450 Interactions : Derivatives with electron-withdrawing groups (e.g., -CF₃) reduce CYP3A4-mediated metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
